1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-PROPYLPIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-PROPYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a carboxamide group and a methanesulfonyl group attached to a chlorofluorophenyl moiety
Preparation Methods
The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-PROPYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Chlorofluorophenylmethanesulfonyl Chloride: This step involves the reaction of 2-chloro-6-fluorobenzyl chloride with methanesulfonyl chloride in the presence of a base such as triethylamine.
N-Propylation of Piperidine: The piperidine ring is alkylated with propyl bromide under basic conditions to form N-propylpiperidine.
Coupling Reaction: The final step involves the coupling of the N-propylpiperidine with the chlorofluorophenylmethanesulfonyl chloride under suitable conditions to form the desired compound.
Chemical Reactions Analysis
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-PROPYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-PROPYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent due to its unique chemical structure and biological activity.
Chemical Biology: It is used as a tool compound in chemical biology to study the interactions of sulfonyl-containing compounds with biological targets.
Industrial Chemistry: The compound’s reactivity makes it useful in various industrial applications, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-PROPYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonyl group is known to interact with nucleophilic sites on proteins, potentially leading to the inhibition of enzyme activity or modulation of protein function . The compound’s unique structure allows it to bind to specific receptors or enzymes, thereby exerting its biological effects .
Comparison with Similar Compounds
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-PROPYLPIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(2,4-dimethylphenyl)piperidine-4-carboxamide: This compound has a similar core structure but differs in the substitution pattern on the piperidine ring.
1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-methylpiperidine-4-carboxamide: This compound has a methyl group instead of a propyl group on the piperidine ring, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-propylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClFN2O3S/c1-2-8-19-16(21)12-6-9-20(10-7-12)24(22,23)11-13-14(17)4-3-5-15(13)18/h3-5,12H,2,6-11H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGKVGPUMSTKGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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